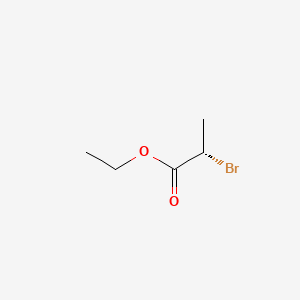

(-)-Ethyl alpha-bromopropionate

Overview

Description

Synthesis Analysis

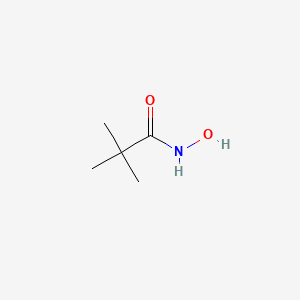

While there isn’t specific information on the synthesis of “(-)-Ethyl alpha-bromopropionate”, there are methods for the synthesis of similar compounds. For instance, α-bromoacetophenone and α,α-dibromoacetophenone can be selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant . Another method involves a triphenylphosphine oxide catalyzed reductive halogenation of an α,β-unsaturated ketone .

Chemical Reactions Analysis

The Hell-Volhard-Zelinsky reaction of carboxylic acids results in an alpha bromo carboxylic acid . This reaction involves several steps: substitution of OH for Br to give an acyl bromide, keto-enol tautomerism, bromination of the enol, and hydrolysis of the acid bromide .

Scientific Research Applications

Synthesis and Preparation

- (-)-Ethyl alpha-bromopropionate is synthesized through esterification involving 2-bromopropionic acid and ethanol, with toluenesulfonic acid as a catalyst. This process yields a product purity of 98.6% (Lan Zhi-li, 2005).

Application in the Reformatsky Reaction

- This compound plays a significant role in the Reformatsky reaction. The reaction of ethyl alpha-bromopropionate with zinc in a benzene-ether solvent can lead to various product formations depending on the alkyl group involved (M. Newman & F. J. Evans, 1955).

Transesterification Studies

- This compound is involved in transesterification reactions, which is significant for identifying components of mixtures of fatty esters (R. T. Coutts & K. Midha, 1969).

Carbonylation Reactions

- It is used in carbonylation reactions, as seen in the conversion of organic halides to methyl ketones using palladium complex catalysts (Toshiaki Kobayashi & Masato Tanaka, 1981).

Formation of Lanthanoid Ester Homoenolates

- This compound reacts with lanthanoid metals to produce lanthanoid ester homoenolates, which react with ketones to yield γ-lactones (S. Fukuzawa, Norifumi Sumimoto, T. Fujinami, & S. Sakai, 1990).

Role in Chiral Separation

- The compound is used in the chiral separation of 2-bromopropionates, crucial for evaluating the optical purity of these compounds (Xueyan Shi, Yun Zhou, Feipeng Liu, Jianyou Mao, Yi Zhang, & Tisheng Shan, 2019).

Esterification Catalysis

- It is involved in the esterification of alpha-bromopropionic acid catalyzed by lipase in microemulsions, demonstrating its role in biocatalysis (H. Xiao, J. Liu, & Z. Li, 1993).

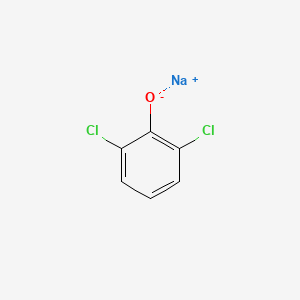

Phase Transfer in Amino Compound Synthesis

- The phase transfer process using this compound has been applied in the synthesis of various amino compounds, indicating its utility in organic synthesis (Y. Nakajima, R. Kinishi, J. Oda, & Y. Inouye, 1977).

Mechanism of Action

Target of Action

The primary target of (-)-Ethyl alpha-bromopropionate or ethyl (2S)-2-bromopropanoateIt’s known that alpha-brominated carboxylic acids, such as this compound, are often used in organic synthesis as intermediates .

Mode of Action

The compound This compound participates in reactions known as alpha bromination of carboxylic acids . The reaction starts with the carboxylic acid reacting with phosphorus tribromide (PBr3) to form an acid bromide and hydrobromic acid (HBr). The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily, making alpha-bromination possible .

Biochemical Pathways

The specific biochemical pathways involving This compoundIt’s known that alpha-brominated carboxylic acids are often used as intermediates in various organic synthesis reactions .

Result of Action

The specific molecular and cellular effects of This compoundAs an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex organic compounds .

Safety and Hazards

properties

IUPAC Name |

ethyl (2S)-2-bromopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLASKVLJTEJD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30365-54-9 | |

| Record name | Ethyl alpha-bromopropionate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030365549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-BROMOPROPIONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814Q14L3IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-](/img/structure/B3050920.png)

![beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl](/img/structure/B3050938.png)